molecular formula C55H84N16O16S4 B049411 Conotoxin SI CAS No. 115797-06-3

Conotoxin SI

Cat. No. B049411
M. Wt: 1357.7 g/mol
InChI Key: HZTKBXVGWKXCPU-DTTUQCIZSA-N
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Description

Conotoxin SI is a peptide neurotoxin isolated from the venom ducts of carnivorous marine cone snails . It exhibits exquisite pharmacological potency and selectivity for various nicotinic acetylcholine receptor subtypes . The empirical formula of Conotoxin SI is C55H84N16O16S4 .


Synthesis Analysis

The chemical synthesis of α-conotoxins, including Conotoxin SI, is complicated by the possibility of three disulfide bond isomers . Inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer . To achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions . There are also strategies to enhance their stability, including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer .


Molecular Structure Analysis

Conotoxins exhibit a small number of conserved disulfide bond frameworks, which give rise to very rigid and well-defined three-dimensional scaffolds . These frameworks project hypervariable amino acid residues, accounting for their exquisite selectivity for different ion-channels and receptor classes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Conotoxins include both selective and nonselective disulfide bond oxidation strategies . These strategies control the yields and formation of α-conotoxin disulfide bond isomers . There are also methods for the production of highly stable diselenide-containing and N-to-C cyclized conotoxin analogs .


Physical And Chemical Properties Analysis

The molecular weight of Conotoxin SI is 1353.61 . It is a disulfide-rich small peptide . The storage temperature for Conotoxin SI is -20°C .

Scientific Research Applications

  • General Applications of Conotoxins : Research on conotoxins like Conotoxin SI has shown they are beneficial for use as drugs, diagnostic agents, drug leads, and tools in neuroscience, pharmacology, biochemistry, structural biology, and molecular evolution (Walden E. Bjørn-Yoshimoto et al., 2020).

  • Drug Research and Development : Due to their high abundance, chemical diversity, and specific activity, conotoxins are valuable in neuroscience and clinical development, particularly for treating chronic pain and epilepsy (Chen Ji, 2004).

  • Neurological Studies and Drug Development : These substances target membrane receptors, transporters, and ion channels in the nervous system, making them interesting for neurological studies and drug development (G. Gerwig et al., 2013).

  • Phylogenetic Studies : Alpha-conotoxin SI, specifically, is used to discriminate between different vertebrate nicotinic acetylcholine receptors (nAChRs), aiding in the investigation of phylogenetic differences between these receptors (G. Zafaralla et al., 1988).

  • Research Tools, Drug Leads, and Therapeutics : Conotoxins have diverse structures and functions, making them valuable as research tools, drug leads, and therapeutics (S. Robinson & R. Norton, 2014).

  • Treatment of Neurological Diseases : They have been identified as potent pharmaceuticals for treating diseases like Alzheimer's, Parkinson's, and epilepsy, and play crucial roles in neurobiological research (Fu-Ying Dao et al., 2017).

  • Ion Channel Research : Conotoxins are widely used as pharmacological agents in ion channel research, with direct diagnostic and therapeutic potential (H. Terlau & B. Olivera, 2004).

  • Potential Therapeutic Uses : There is potential for treating various nervous system and associated neurological disorders, with ziconotide being the first clinically used conotoxin (Robert M. L. Jones et al., 2001).

  • Probing the Acetylcholine Receptor : Alpha-Conotoxins, like Conotoxin SI, are selective antagonists of the nicotinic acetylcholine receptor and offer new ligands for probing this receptor with considerable precision (R. A. Myers et al., 1991).

  • Neuropharmacological Probes and Drug Leads : Alpha-conotoxins are valuable as neuropharmacological probes and potential drug leads, targeting specific nicotinic acetylcholine receptor subtypes with high affinity and potency (J. Dutton & D. Craik, 2001).

Safety And Hazards

While Conotoxins have therapeutic potential, their biochemical stability limits their general therapeutic applicability in vivo . The chemical, physical, and toxicological properties of Conotoxin SI have not been thoroughly investigated . Therefore, caution is advised when handling this compound .

Future Directions

Conotoxins, including Conotoxin SI, have been studied extensively for use as therapeutic drugs to treat pain, neurological disorders, and a variety of common ailments . They are also ideal molecular templates for the development of new drug lead compounds . Future research will likely focus on the accurate identification of conotoxin types, the development of computational tools for efficiently recognizing conotoxin types based on sequence information , and the exploration of modern strategies for evaluating conotoxin pharmacology .

properties

IUPAC Name

(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTKBXVGWKXCPU-DTTUQCIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCCC1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H88N16O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conotoxin SI

CAS RN

115797-06-3
Record name Conotoxin SI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115797063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
AJ Benie, D Whitford, B Hargittai, G Barany, RW Janes - FEBS letters, 2000 - Elsevier
… α-Conotoxin SI does, however, significantly block the T. … of toxicity displayed by conotoxin SI result primarily from the … solution conformation of α-conotoxin SI, to compare and contrast …
Number of citations: 29 www.sciencedirect.com
GC Zafaralla, C Ramilo, WR Gray, R Karlstrom… - Biochemistry, 1988 - ACS Publications
… from intracerebral injection of mice; if -conotoxin SI is injected atlevels of up to 30 nmol, … systems tested, we had anticipated that aconotoxin SI would have generally similar activity on all …
Number of citations: 166 pubs.acs.org
B Hargittai, NA Solé, DR Groebe… - Journal of medicinal …, 2000 - ACS Publications
… -conotoxin SI, a 13-residue peptide neurotoxin found in cone snail venom. Four analogues of the natural regioisomer of α-conotoxin SI … -Cys 7 loop of α-conotoxin SI with a lactam bridge …
Number of citations: 73 pubs.acs.org
A Cuthbertson, B Indrevoll - Tetrahedron Letters, 2000 - Elsevier
… In order to test this hypothesis we selected the peptide α-conotoxin SI, a tridecapeptide amide from the marine cone snail venom, as a challenging target. Several studies have been …
Number of citations: 36 www.sciencedirect.com
B Hargittai, G Barany - The Journal of peptide research, 1999 - Wiley Online Library
Methods are reported for the unambiguous syntheses of all three possible disulfide regioisomers with the sequence of α‐conotoxin SI, a tridecapeptide amide from marine cone snail …
Number of citations: 57 onlinelibrary.wiley.com
MC Munson, G Barany - Journal of the American Chemical …, 1993 - ACS Publications
… From this family, -conotoxin SI, a 13-residue peptide amide (Figure 1) with bicyclic disulfides … We viewed -conotoxin SI as a challenging target for unambiguous chemical synthesis,6 in …
Number of citations: 92 pubs.acs.org
P Wilhelm, K Luna-Ramirez, YKY Chin… - ACS Chemical …, 2022 - ACS Publications
α-Conotoxins that target muscle nicotinic acetylcholine receptors (nAChRs) commonly fall into two structural classes, frameworks I and II containing two and three disulfide bonds, …
Number of citations: 1 pubs.acs.org
DR Groebe, WR Gray, SN Abramson - Biochemistry, 1997 - ACS Publications
… α-Conotoxin SI does not distinguish between the two acetylcholine-binding sites on Torpedo receptors. In this study, α-conotoxins [K10H]SI and [K10N]SI displayed wild-type affinity for …
Number of citations: 89 pubs.acs.org
RM Hann, OR Pagán, LM Gregory, T Jácome… - Biochemistry, 1997 - ACS Publications
… In contrast, α-conotoxin SI does not distinguish between the two agonist sites, although its sequence differs from that of GI at only three positions: GI, ECCNPACGRHYSC; SI, …
Number of citations: 56 pubs.acs.org
JP Bingham, NM Broxton, BG Livett, JG Down… - Analytical …, 2005 - Elsevier
We describe a strategy for the efficient, unambiguous assignment of disulfide connectivities in α-conotoxin SII, of which ∼30% of its mass is cysteine, as an example of a generalizable …
Number of citations: 26 www.sciencedirect.com

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